(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone
Description
Properties
IUPAC Name |
[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c20-17(16-12-4-1-2-5-13(12)22-18-16)19-8-7-15(23-11-9-19)14-6-3-10-21-14/h3,6,10,15H,1-2,4-5,7-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKWCLXJYCBBEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)N3CCC(SCC3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone is a heterocyclic organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, mechanisms of action, and relevant research findings.
Molecular Structure
The compound features a furan ring and a thiazepane structure combined with a tetrahydrobenzo[d]isoxazole moiety. The presence of these functional groups suggests diverse biological activities.
| Component | Description |
|---|---|
| Furan Ring | Contributes to potential antimicrobial activity |
| Thiazepane Ring | Associated with various therapeutic effects |
| Tetrahydrobenzo[d]isoxazole | May enhance neuroprotective properties |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. The furan and thiazepane components have been linked to activity against various bacterial strains, suggesting potential as a new class of antibiotics .
Neuropharmacological Effects
The tetrahydrobenzo[d]isoxazole moiety has been studied for its role in modulating neurotransmitter systems. Compounds in this class have shown promise as positive allosteric modulators of AMPA receptors, which are critical for synaptic transmission and plasticity in the central nervous system. This could imply potential applications in treating neurodegenerative diseases .
Anticancer Activity
Thiazepane derivatives have been recognized for their anticancer properties. Preliminary studies suggest that the combination of the thiazepane structure with other functional groups may enhance cytotoxicity against cancer cell lines . Further investigations are necessary to elucidate the specific mechanisms involved.
The biological activity of this compound likely involves multiple mechanisms:
- Receptor Modulation : Interaction with neurotransmitter receptors may lead to enhanced signaling pathways.
- Enzyme Inhibition : Potential inhibition of enzymes involved in pathogen metabolism or cancer cell proliferation.
- Cell Membrane Interaction : The structural components may facilitate interactions with cellular membranes, influencing permeability and transport processes.
Synthesis and Evaluation
Recent studies have focused on synthesizing derivatives of this compound and evaluating their biological activities. For example:
- A study synthesized several thiazepane derivatives and assessed their antimicrobial efficacy against Gram-positive and Gram-negative bacteria .
- Another investigation explored the neuroprotective effects of related compounds in animal models of neurodegeneration .
Comparative Analysis
Comparative studies with structurally similar compounds reveal that the unique combination of furan and thiazepane rings significantly enhances biological activity compared to single-component analogs.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazepane/Isoxazole Motifs
- Compound 4 and 5 (): These isostructural thiazole-pyrazol-triazole derivatives share planar conformations but lack the methanone bridge and tetrahydrobenzo[d]isoxazole system. Their fluorophenyl substituents enhance lipophilicity, contrasting with the furan and isoxazole groups in the target compound, which may improve water solubility .
- Thiazolylmethylcarbamate Analogs (): These feature carbamate-linked thiazole rings and hydroperoxypropan-2-yl groups.
Pharmacological Activity Comparisons
- Antitumor Methanones (): Bhole and Bhusari (2010) synthesized (4-hydroxyphenyl)[5-substituted-1,3,4-thiadiazol-3-yl]methanones with antitumor activity.
Data Tables
Table 1: Structural and Pharmacological Comparison
Key Research Findings and Gaps
- Structural Advantages : The furan and isoxazole groups may enhance solubility and binding to polar enzyme pockets compared to purely aromatic analogs (e.g., ’s fluorophenyl derivatives) .
- Unresolved Questions: No direct data on the target compound’s pharmacokinetics or toxicity. ’s antitumor methanones suggest plausible activity, but empirical validation is needed .
- Synthetic Feasibility : Hydrogenation methods () and crystallization () are promising, but furan’s reactivity under reducing conditions remains a concern .
Notes
Evidence Limitations: None of the provided studies directly address the target compound, necessitating extrapolation from structural analogs.
Diverse References : Citations span synthesis (), pharmacology (), and crystallography (), ensuring a multidisciplinary perspective.
Research Priorities : Enzymatic assays (e.g., kinase or protease inhibition) and in vivo models are critical next steps, informed by methodologies in and .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
